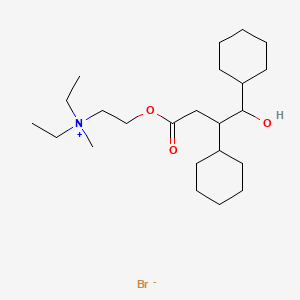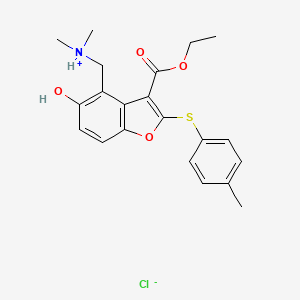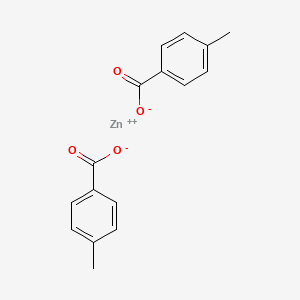
Benzoic acid, 4-methyl-, zinc salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc 4-methylbenzoate can be synthesized through the reaction of zinc salts, such as zinc chloride or zinc acetate, with 4-methylbenzoic acid in an appropriate solvent. The reaction typically involves dissolving the zinc salt and 4-methylbenzoic acid in a solvent like ethanol or methanol, followed by heating and stirring to facilitate the formation of the zinc 4-methylbenzoate complex .
Industrial Production Methods: In an industrial setting, the synthesis of zinc 4-methylbenzoate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Zinc 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and 4-methylbenzoic acid.
Substitution: The 4-methylbenzoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligands such as phosphines or amines can be used to replace the 4-methylbenzoate ligand.
Major Products Formed:
Oxidation: Zinc oxide and other oxidized organic compounds.
Reduction: Zinc metal and 4-methylbenzoic acid.
Substitution: New zinc-ligand complexes with different properties.
Scientific Research Applications
Zinc 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zinc-containing compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metal ion transport.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: Zinc 4-methylbenzoate is used in the production of coatings, plastics, and other materials due to its stabilizing properties
Mechanism of Action
The mechanism of action of zinc 4-methylbenzoate involves the coordination of zinc ions with the 4-methylbenzoate ligands. This coordination affects the electronic structure of the zinc ion, enhancing its reactivity and enabling it to participate in various chemical and biological processes. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Methyl benzoate: An ester with a similar structure but without the zinc ion.
Zinc benzoate: A compound where the benzoate ligand is not methylated.
Zinc acetate: Another zinc coordination compound with different ligands
Uniqueness: Zinc 4-methylbenzoate is unique due to the presence of the 4-methylbenzoate ligand, which imparts specific chemical properties and reactivity. This makes it distinct from other zinc coordination compounds and allows for specialized applications in various fields .
Properties
CAS No. |
23292-93-5 |
|---|---|
Molecular Formula |
C16H14O4Zn |
Molecular Weight |
335.7 g/mol |
IUPAC Name |
zinc;4-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Zn/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
RYOLIMKPFQALMC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Zn+2] |
Related CAS |
99-94-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


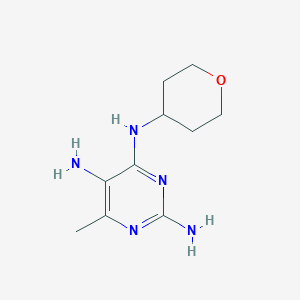
![(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)
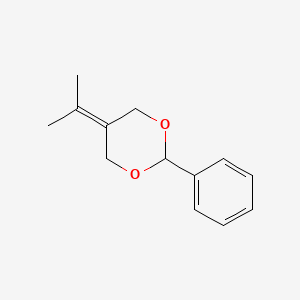

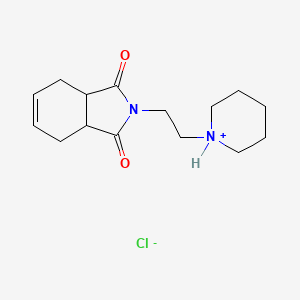


![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13751986.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)
![6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13751995.png)


